

# physical properties of Ethyl p-chlorobenzoate

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## Compound of Interest

Compound Name: *Ethyl 4-chlorobenzoate*

Cat. No.: *B1584416*

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An In-depth Technical Guide to the Physical Properties of Ethyl p-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl p-chlorobenzoate (CAS No. 7335-27-5). The information is presented to support research, drug development, and quality control activities where this compound is utilized. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.

## Chemical Identity and Structure

- IUPAC Name: **ethyl 4-chlorobenzoate**
- Synonyms: Ethyl p-chlorobenzoate, Benzoic acid, 4-chloro-, ethyl ester, p-(Ethoxycarbonyl)phenyl chloride[1]
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClO<sub>2</sub>[2][3][4]
- Molecular Weight: 184.62 g/mol [1][2][4]
- Chemical Structure:

## Quantitative Physical Properties

The physical properties of Ethyl p-chlorobenzoate are summarized in the table below. These parameters are critical for its handling, formulation, and use in various scientific applications.

Property	Value	Source(s)
Appearance	Colorless to light yellow clear liquid or solid	<a href="#">[2]</a>
Melting Point	71-73 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	237-239 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.187 g/cm³	<a href="#">[2]</a> <a href="#">[3]</a>
Refractive Index (n <sub>20/D</sub> )	1.5240	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	107.2 °C to 237-239 °C (discrepancy in sources)	<a href="#">[2]</a> <a href="#">[3]</a>
Water Solubility	$\log_{10}(WS) = -2.82$ (low solubility)	<a href="#">[4]</a>
LogP (Octanol/Water)	2.517	<a href="#">[4]</a>

## Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of Ethyl p-chlorobenzoate.

Spectroscopic Data	Interpretation Highlights
<sup>1</sup> H NMR	The spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and the aromatic protons on the disubstituted benzene ring.[5]
<sup>13</sup> C NMR	The spectrum will display distinct peaks for the carbonyl carbon, the carbons of the benzene ring, and the two carbons of the ethyl group.[1]
Infrared (IR)	Key absorptions include a strong C=O (ester) stretch around 1720 cm <sup>-1</sup> , C-O stretches, and bands characteristic of a p-substituted aromatic ring.[6][7]
Mass Spectrometry (MS)	The mass spectrum shows the molecular ion peak (M <sup>+</sup> ) and a characteristic fragmentation pattern that can be used to confirm the structure.[8]

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like Ethyl p-chlorobenzoate.

### Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[9]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9][10]
- Capillary tubes (sealed at one end)[3]
- Sample of Ethyl p-chlorobenzoate (must be dry and finely powdered)[3][11]

**Procedure:**

- **Sample Preparation:** A small amount of the powdered solid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[\[3\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.[\[3\]](#)
- **Heating and Observation:** The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[\[3\]](#)[\[9\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[\[9\]](#)

## Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[\[1\]](#) This can be determined for small sample quantities using the Thiele tube method.

**Apparatus:**

- Thiele tube[\[12\]](#)
- Thermometer[\[13\]](#)
- Small test tube or fusion tube[\[1\]](#)
- Capillary tube (sealed at one end)[\[1\]](#)
- Heat source (e.g., Bunsen burner)[\[1\]](#)
- Mineral oil or other suitable heating bath liquid[\[13\]](#)

**Procedure:**

- Sample Preparation: A few milliliters of the liquid sample are placed in the small test tube. A capillary tube is placed inside the test tube with the sealed end pointing upwards.[1]
- Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil.[12]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[1]
- Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped at this point.[1][12]
- Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[1]

## Density Determination

Density is the ratio of mass to volume. For a solid like Ethyl p-chlorobenzoate at room temperature, its density can be determined by measuring the volume of a known mass of the substance.

Apparatus:

- Analytical balance[14]
- Graduated cylinder[14]
- A liquid in which the solid is insoluble (e.g., water)

Procedure:

- Mass Measurement: A known mass of the solid Ethyl p-chlorobenzoate is accurately weighed using an analytical balance.[15]
- Initial Volume: A specific volume of the immiscible liquid is measured in a graduated cylinder. [16]

- Volume Displacement: The weighed solid is carefully added to the graduated cylinder. The solid must be fully submerged. The new volume is recorded.[15][16]
- Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its determined volume.[15]

## Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic property. As Ethyl p-chlorobenzoate can be a liquid above its melting point, its refractive index can be measured.

Apparatus:

- Abbe Refractometer[17]
- Temperature-controlled water bath
- Dropper

Procedure:

- Calibration: The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.[17]
- Sample Application: A few drops of the molten Ethyl p-chlorobenzoate are placed on the prism of the refractometer. The prisms are then closed.[18]
- Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs. [17][18]
- Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]

## Solubility Determination

This protocol determines the solubility of a compound in a given solvent.

#### Apparatus:

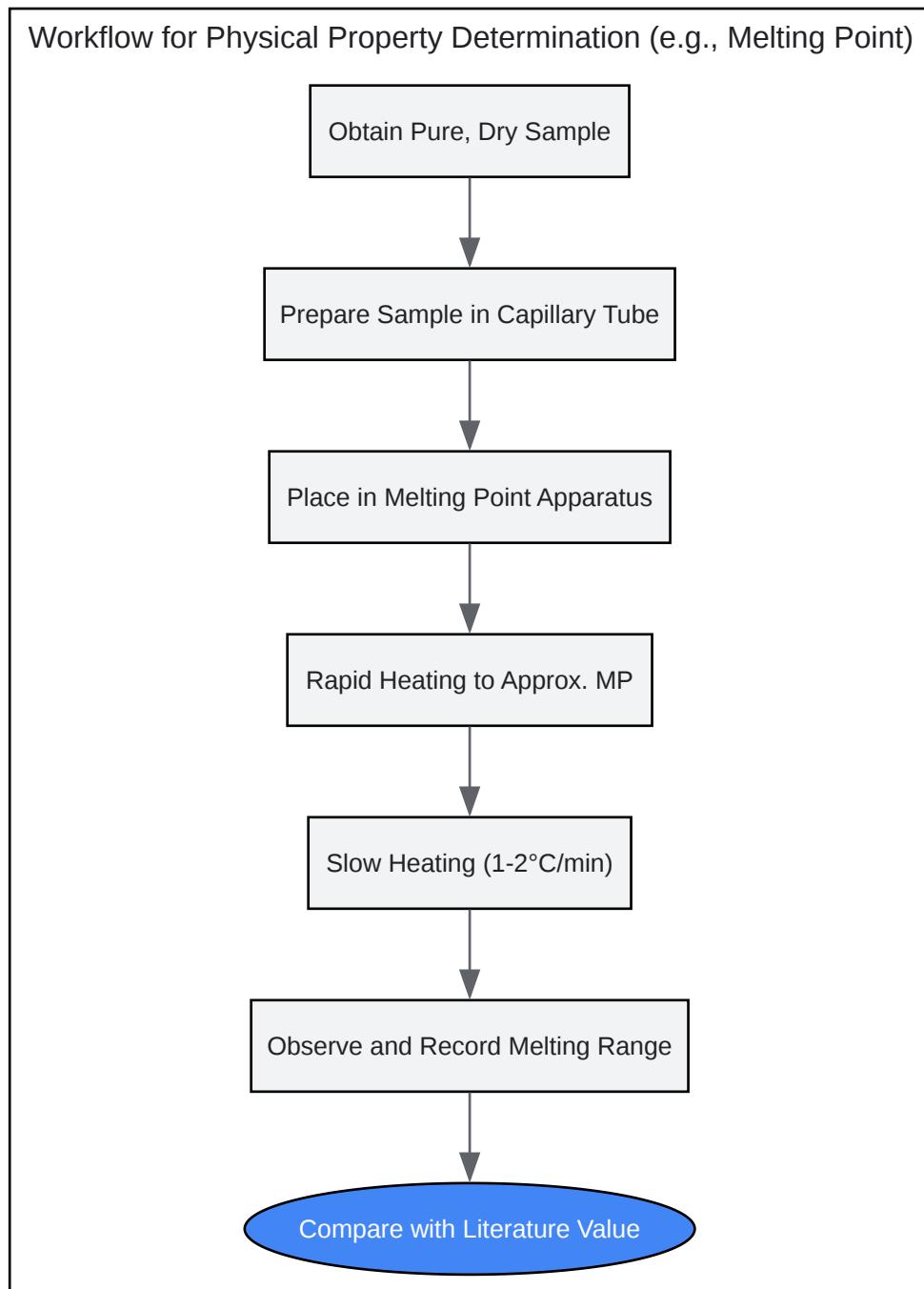
- Analytical balance
- Vials or test tubes with stoppers[20]
- Constant temperature shaker or water bath
- Filtration or centrifugation equipment
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

#### Procedure:

- Saturation: An excess amount of Ethyl p-chlorobenzoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.[20]
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[21]
- Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature change during this step.[21]
- Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.
- Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

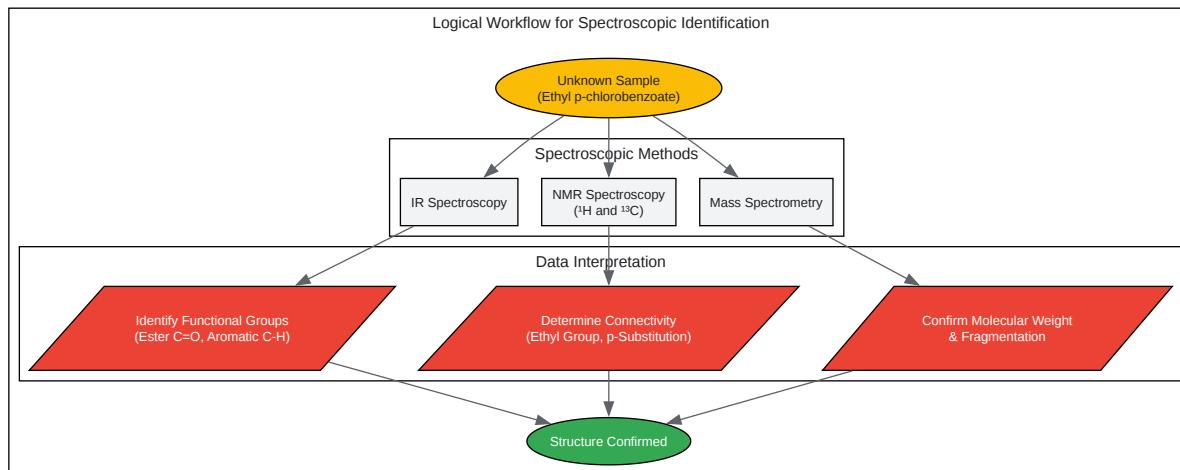
## Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of Ethyl p-chlorobenzoate.



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Caption: Workflow for Melting Point Determination.



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Caption: Logical Workflow for Spectroscopic Identification.

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